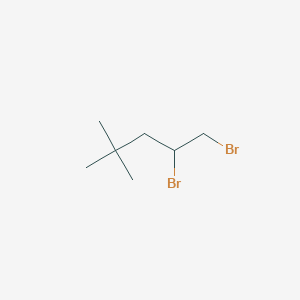
1,2-Dibromo-4,4-dimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-4,4-dimethylpentane is an organic compound with the molecular formula C7H14Br2. It is a dibromoalkane, characterized by the presence of two bromine atoms attached to the first and second carbon atoms of a pentane chain, which also has two methyl groups attached to the fourth carbon atom. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1,2-Dibromo-4,4-dimethylpentane can be synthesized through the dibromination of alkenes. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . This method is efficient and provides good to excellent yields of the desired dibrominated product.
Industrial production methods often involve the use of brominating agents such as oxalyl bromide in combination with dimethyl sulfoxide (DMSO), which acts as both an oxidant and a cosolvent . This approach offers mild conditions, low cost, and short reaction times, making it suitable for large-scale production.
Chemical Reactions Analysis
1,2-Dibromo-4,4-dimethylpentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common reagents used in these reactions include sodium hydroxide for substitution reactions and potassium tert-butoxide for elimination reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Dibromo-4,4-dimethylpentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to study the effects of brominated compounds on biological systems.
Medicine: Research into the potential therapeutic applications of brominated compounds often involves this compound as a model compound.
Industry: It is used in the production of various brominated organic compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1,2-dibromo-4,4-dimethylpentane exerts its effects involves the interaction of the bromine atoms with nucleophiles. The bromine atoms are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of new bonds and the subsequent transformation of the compound into various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1,2-Dibromo-4,4-dimethylpentane can be compared with other similar compounds, such as:
1,2-Dibromoethane: A simpler dibromoalkane with two bromine atoms attached to a two-carbon chain.
1,2-Dibromo-2,4-dimethylpentane: A structural isomer with the same molecular formula but different arrangement of atoms.
1,2-Dibromo-4-methylpentane: Another dibromoalkane with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various chemical reactions.
Properties
CAS No. |
6300-00-1 |
|---|---|
Molecular Formula |
C7H14Br2 |
Molecular Weight |
257.99 g/mol |
IUPAC Name |
1,2-dibromo-4,4-dimethylpentane |
InChI |
InChI=1S/C7H14Br2/c1-7(2,3)4-6(9)5-8/h6H,4-5H2,1-3H3 |
InChI Key |
WFQMMFFMGBXAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















